3-Fluoro-2-iodoaniline
Overview
Description
3-Fluoro-2-iodoaniline is a compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound contains both a fluorine and an iodine atom on the aromatic ring, which can significantly influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of fluoroalkylated indoles, which are closely related to 3-fluoro-2-iodoaniline, can be achieved through palladium-catalyzed annulation of fluoro-containing internal alkynes with 2-iodoanilines. The use of different ligands in the reaction can lead to the preferential formation of either 2- or 3-fluoroalkylated indoles, suggesting that the position of the fluorine atom can be controlled during the synthesis process .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-fluoro-2-iodoaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallography. These structures often exhibit classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions, which can affect the compound's stability and reactivity .
Chemical Reactions Analysis
Fluoro-substituted anilines can undergo various chemical reactions. For instance, they can participate in polymerization reactions to form polyfluoroanilines, which have been synthesized from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route . Additionally, fluoroalkyl radicals generated from perfluoroalkyl iodides can be trapped by o-diisocyanoarenes to yield quinoxaline derivatives, a process that is promoted by halogen bonding under visible-light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted anilines are influenced by the presence of the fluorine atom. For example, 3-fluoroanisole and 3,5-difluoroanisole have been studied for their conformation and potential to internal rotation. These molecules have a planar heavy atom skeleton and exist in different conformers with varying energies. The presence of fluorine affects the ideal gas thermodynamic properties of these compounds, as studied by gas-phase electron diffraction and quantum chemical calculations .
Scientific Research Applications
Synthesis of Fluoroalkylated Indoles
3-Fluoro-2-iodoaniline plays a role in the synthesis of fluoroalkylated indole derivatives. A study demonstrated that treating fluoroalkylated alkynes with o-iodoaniline, primarily in the presence of Pd(PPh₃)₄, resulted in the formation of 2-fluoroalkylated indoles. Adjusting the reaction conditions, for example, by using P(o-Tol)₃ as a ligand instead of PPh₃, preferentially produced 3-fluoroalkylated indoles. This process offers a regioselective synthesis method for creating fluoroalkylated indole compounds with potential applications in medicinal chemistry (Konno et al., 2004).
Synthesis of Antitumor Compounds
The interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings, is a notable method for synthesizing antitumor compounds. This method enables the integration of various substituents into the arylsulfonyl moiety. The resulting compounds demonstrated selective inhibition of cancer cell lines, particularly those of colon and renal origin, indicating the potential of 3-Fluoro-2-iodoaniline derivatives in cancer treatment research (McCarroll et al., 2007).
Role in Fluorination Reactions
3-Fluoro-2-iodoaniline is utilized in various fluorination reactions, which are significant in organic synthesis. For instance, a study highlighted its involvement in an intramolecular aminofluorination reaction of homoallylic amines. This process efficiently provided 3-fluoropyrrolidines and suggested a carbocation intermediate mechanism. Such reactions expand the toolkit for synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Cui et al., 2014).
Metabolite Profiling in Biological Systems
3-Fluoro-2-iodoaniline is used in studying the metabolism of iodine-containing compounds in biological systems. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) was used to profile the iodine-containing metabolites produced by Eisenia veneta (earthworm) when exposed to 2-fluoro-4-iodoaniline. This research is crucial for understanding the environmental and biological fate of iodinated compounds, providing insights into the metabolism and potential ecological impact of such substances (Duckett et al., 2003).
Safety And Hazards
3-Fluoro-2-iodoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-fluoro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodoaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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